molecular formula C24H23ClN4O2S B11452523 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11452523
M. Wt: 467.0 g/mol
InChI Key: URTQZHSVOXITEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative with a 4-chlorophenyl group at position 7 and a 2-thienylcarbonyl-substituted piperazine at position 2. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and CNS modulation . This compound’s structural uniqueness lies in its halogenated aryl group and thiophene-based acylpiperazine, which influence its electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C24H23ClN4O2S

Molecular Weight

467.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23ClN4O2S/c1-15-22-19(13-17(14-20(22)30)16-4-6-18(25)7-5-16)27-24(26-15)29-10-8-28(9-11-29)23(31)21-3-2-12-32-21/h2-7,12,17H,8-11,13-14H2,1H3

InChI Key

URTQZHSVOXITEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CS4)CC(CC2=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions involving piperazine and appropriate leaving groups.

    Incorporation of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via acylation reactions using thienylcarbonyl chloride and suitable bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic molecule that has garnered attention in various scientific research applications due to its potential biological activities. Below is a detailed exploration of its applications, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial activity .

Anticancer Potential

Quinazolinones have been investigated for their anticancer properties. In vitro studies have shown that modifications to the quinazolinone scaffold can lead to increased cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments. Research indicates that quinazolinone derivatives may act as anxiolytics or antidepressants by interacting with serotonin and dopamine receptors .

Anti-inflammatory Properties

Quinazolinone derivatives are also being explored for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases such as arthritis or asthma .

Compound NameActivity TypeEffective Concentration (µg/mL)Reference
Compound AAntibacterial6.25
Compound BAnticancerIC50: 10
Compound CNeuropharmacologicalEC50: 50
Compound DAnti-inflammatoryIC50: 25

Table 2: Structure-Activity Relationship (SAR) Insights

Structural FeatureEffect on Activity
Electron-withdrawing groupsEnhance antibacterial activity
Piperazine ringPotential neuropharmacological effects
Thienylcarbonyl moietyContributes to overall biological activity

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at a leading pharmaceutical institution, several quinazolinone derivatives were synthesized and screened against common bacterial pathogens. The study highlighted that compounds similar to This compound exhibited potent activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Case Study 2: Cancer Cell Line Testing

A comprehensive evaluation of various quinazolinone derivatives was performed using multiple cancer cell lines. The results indicated that modifications at specific positions on the quinazolinone scaffold significantly influenced cytotoxicity levels. One derivative demonstrated an IC50 value of 10 µM against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 3: Neuropharmacological Assessment

A pharmacological study assessed the effects of a piperazine-containing quinazolinone on anxiety-like behaviors in rodent models. The results indicated that administration of the compound led to significant reductions in anxiety scores compared to controls, supporting its potential use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target compound C24H23ClN4O2S ~466.5 4-Chlorophenyl, 2-thienylcarbonyl-piperazinyl
7-(2-Fluorophenyl)-2-[4-(2-furoyl)piperazinyl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one C23H22FN4O3 ~421 2-Fluorophenyl, 2-furoyl-piperazinyl
7-Phenyl-2-[4-(pyridin-2-yl)piperazinyl]-7,8-dihydroquinazolin-5(6H)-one C23H23N5O 385.5 Phenyl, pyridinyl-piperazinyl
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazinyl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one C25H24N4O3S ~460.1 Thienyl (position 7), benzodioxolylmethyl-piperazinyl
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazinyl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one C21H25ClN4O2 400.9 4-Chlorophenyl, hydroxyethyl-piperazinyl
7-(2,4-Dimethoxyphenyl)-2-[4-(3-trifluoromethylphenyl)piperazinyl]-7,8-dihydroquinazolin-5(6H)-one C28H26F3N4O3 (inferred) ~523 2,4-Dimethoxyphenyl, trifluoromethylphenyl-piperazinyl
2-(4-Ethylpiperazinyl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one C20H24N4O2 352.4 2-Hydroxyphenyl, ethyl-piperazinyl

Electronic and Steric Effects

  • 4-Chlorophenyl vs. Halogenated/Substituted Aryl Groups :
    The target compound’s 4-chlorophenyl group is electron-withdrawing, enhancing receptor binding affinity compared to electron-donating groups like 2-hydroxyphenyl () or 2,4-dimethoxyphenyl (). Chlorine’s electronegativity may stabilize charge-transfer interactions in biological systems .
  • Thienylcarbonyl vs. Other Acylpiperazines :
    The 2-thienylcarbonyl group introduces sulfur-mediated interactions (e.g., van der Waals, weak hydrogen bonds) absent in furoyl () or pyridinyl () analogs. Sulfur’s polarizability enhances hydrophobic packing in binding pockets .

Pharmacokinetic and Physicochemical Properties

  • In contrast, the target compound’s thienylcarbonyl group balances moderate lipophilicity and metabolic stability.
  • Molecular Weight and Bioavailability :
    The target compound’s higher molecular weight (~466.5 g/mol) compared to analogs like (352.4 g/mol) may limit oral bioavailability, though its thienyl group could enhance membrane permeability via sulfur-π interactions .

Research Findings and Binding Interactions

  • Noncovalent Interactions: Studies using Multiwfn () reveal that the thienyl group engages in unique noncovalent interactions, such as sulfur···π contacts, which are absent in furan or pyridine analogs. These interactions may explain its superior kinase inhibition compared to ’s furoyl derivative .
  • Receptor Selectivity : The trifluoromethylphenyl group in enhances selectivity for hydrophobic binding pockets, but its bulkiness may reduce binding kinetics. The target compound’s 4-chlorophenyl and thienylcarbonyl groups offer a balance of steric accessibility and selectivity .

Biological Activity

The compound 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}ClN3_{3}O1_{1}S
  • Molecular Weight : 373.92 g/mol

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antiviral Activity : Preliminary screening indicated potential antiviral properties against various viruses.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Neuropharmacological Effects : Investigations suggest interactions with neurotransmitter systems, particularly involving cholinergic receptors.

Antiviral Activity

In a study focusing on the antiviral potential of similar compounds, derivatives containing the 4-chlorophenyl moiety exhibited notable activity against tobacco mosaic virus (TMV). For instance, compounds structurally related to our target demonstrated inhibition rates around 50% at specific concentrations (0.5 mg/mL) .

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

This data suggests that while the compound may not be as effective as commercial antiviral agents, it still holds promise for further development.

Anticancer Properties

Research into the anticancer effects of quinazolinone derivatives has revealed their ability to induce apoptosis in various cancer cell lines. For example, a study demonstrated that similar compounds led to significant reductions in cell viability in breast cancer models . The mechanism appears to involve the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Neuropharmacological Effects

The compound's interaction with cholinergic receptors has been explored through electrophysiological studies. It was found to modulate calcium ion influx in smooth muscle cells, suggesting a role in regulating muscle contraction via neurotransmitter systems . Specifically, antagonistic effects on M3 muscarinic receptors were noted, leading to decreased contractile responses .

Case Studies

  • Case Study on Antiviral Efficacy :
    In a comparative study of various sulfonamide derivatives with similar structural motifs, the compound exhibited moderate antiviral activity against TMV, confirming its potential as a lead candidate for further modifications aimed at enhancing efficacy.
  • Case Study on Cancer Cell Lines :
    A series of experiments conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are the key synthetic pathways for 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one?

The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazolinone core. A common approach includes:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with methylamine derivatives to form the dihydroquinazolinone scaffold.
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting the scaffold with 1-(2-thienylcarbonyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 3 : Final functionalization, such as methylation at the 4-position using methyl iodide or dimethyl sulfate in alkaline conditions.
    Key challenges include controlling regioselectivity during piperazine substitution and ensuring purity via column chromatography or recrystallization .

Q. How is the compound structurally characterized post-synthesis?

Characterization employs a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Assigns proton and carbon environments. For example, the piperazine protons typically appear as broad singlets at δ 3.2–3.8 ppm, while the thienyl carbonyl group shows a distinct peak at ~170 ppm in 13C NMR .
  • LC/MS : Confirms molecular weight (e.g., observed [M+H]+ at m/z 486.02 in ESI-MS) and detects impurities .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for analogous quinazolinones in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

SAR studies focus on modifying three regions:

Quinazolinone core : Substituents at positions 4 and 7 (e.g., methyl and 4-chlorophenyl) influence steric bulk and hydrophobicity.

Piperazine linker : Replacing the thienylcarbonyl group with other acyl moieties (e.g., benzoyl, isonicotinoyl) modulates receptor affinity .

Dihydro region : Saturation at the 7,8-position affects conformational flexibility and metabolic stability.
Methodology :

  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Computational docking : Compare binding poses of analogs in target active sites (e.g., using AutoDock Vina) to prioritize synthetic targets .

Q. What methodologies assess pharmacokinetic properties in preclinical models?

  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction, critical for dose optimization.
  • In vivo PK : Administer intravenously/orally to rodents, collect plasma samples at timed intervals, and calculate AUC, t1/2, and bioavailability .

Q. How do researchers resolve contradictions in biological activity data across assay systems?

Contradictions (e.g., high potency in cell-free assays but low cellular activity) may arise from poor membrane permeability or efflux pump interactions. Resolution strategies :

  • Permeability assays : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion .
  • Efflux inhibition : Co-administer with inhibitors like verapamil (P-gp) or Ko143 (BCRP) to assess transporter-mediated resistance .
  • Prodrug design : Mask polar groups (e.g., esterify carboxylic acids) to enhance cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.